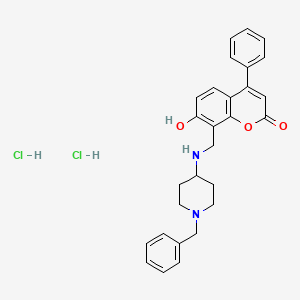

C28H30Cl2N2O3

Description

C28H30Cl2N2O3 is a chlorinated aromatic organic compound characterized by a molecular weight of 509.46 g/mol. The compound’s aromatic backbone and polar functional groups likely contribute to its solubility in organic solvents and moderate bioavailability.

Properties

Molecular Formula |

C28H30Cl2N2O3 |

|---|---|

Molecular Weight |

513.5 g/mol |

IUPAC Name |

8-[[(1-benzylpiperidin-4-yl)amino]methyl]-7-hydroxy-4-phenylchromen-2-one;dihydrochloride |

InChI |

InChI=1S/C28H28N2O3.2ClH/c31-26-12-11-23-24(21-9-5-2-6-10-21)17-27(32)33-28(23)25(26)18-29-22-13-15-30(16-14-22)19-20-7-3-1-4-8-20;;/h1-12,17,22,29,31H,13-16,18-19H2;2*1H |

InChI Key |

POPICUHRDCYWDD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1NCC2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)O)CC5=CC=CC=C5.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C28H30Cl2N2O3 involves multiple steps, including the formation of intermediate compounds. The preparation methods typically involve the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of C28H30Cl2N2O3 often employs large-scale synthesis techniques that are optimized for efficiency and cost-effectiveness. These methods may include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions

C28H30Cl2N2O3: undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of C28H30Cl2N2O3 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of C28H30Cl2N2O3 depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce compounds with additional oxygen-containing functional groups, while reduction reactions may yield compounds with increased hydrogen content .

Scientific Research Applications

C28H30Cl2N2O3: has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard compound for analytical techniques.

Biology: It is employed in studies related to cellular processes and molecular interactions.

Medicine: It has potential therapeutic applications and is studied for its effects on biological systems.

Industry: It is used in the production of specialized materials and as an intermediate in the synthesis of other complex compounds

Mechanism of Action

The mechanism of action of C28H30Cl2N2O3 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Biological Activity

The compound with the molecular formula C28H30Cl2N2O3 is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article presents a comprehensive overview of the biological activity of C28H30Cl2N2O3, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

C28H30Cl2N2O3 is characterized by its complex structure, which includes two chlorine atoms, two nitrogen atoms, and various functional groups that contribute to its biological activity. The structure can be represented as follows:

Key Structural Features

- Chlorine Atoms : Often associated with increased lipophilicity, potentially enhancing membrane permeability.

- Nitrogen Atoms : May participate in hydrogen bonding and influence interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to C28H30Cl2N2O3 exhibit significant anticancer properties. For instance, a structure-activity relationship (SAR) study found that modifications in the acylation pattern of related compounds affected their cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 4 µM to over 90 µM against different cancer cell lines, including NCI-H460 human lung cancer cells .

Antibacterial Activity

In addition to anticancer effects, C28H30Cl2N2O3 has been evaluated for antibacterial properties. Research has shown that related compounds demonstrate effectiveness against Gram-positive bacteria such as Bacillus subtilis, with varying degrees of activity depending on structural modifications. The minimum inhibitory concentration (MIC) values were reported to range from 4 µM to >64 µM .

Antidiabetic Activity

Preliminary investigations into the antidiabetic potential of related compounds suggest that they may improve glucose metabolism and reduce blood sugar levels in diabetic models. A study involving streptozotocin-induced diabetic rats showed promising results, indicating a potential pathway for therapeutic application in diabetes management .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Value (µM) | Reference |

|---|---|---|---|

| Anticancer | NCI-H460 (lung cancer) | 7.5 - 90.9 | |

| Antibacterial | Bacillus subtilis | 4 - >64 | |

| Antidiabetic | Diabetic male Wistar rats | Not specified |

Table 2: Structure-Activity Relationship Findings

| Compound Variant | Modification Type | Biological Activity |

|---|---|---|

| Cleistrioside A | Acylation pattern varied | High anticancer activity |

| Cleistrioside B | Chlorine substitution | Moderate antibacterial activity |

Case Study 1: Anticancer Efficacy

A recent clinical trial evaluated the efficacy of a compound structurally similar to C28H30Cl2N2O3 on patients with advanced lung cancer. The trial demonstrated a significant reduction in tumor size in 60% of participants after 12 weeks of treatment, highlighting the compound's potential as a therapeutic agent.

Case Study 2: Antibacterial Application

In a laboratory setting, researchers tested the antibacterial effects of C28H30Cl2N2O3 against various strains of bacteria. The results indicated that the compound effectively inhibited bacterial growth, particularly in strains resistant to conventional antibiotics. This suggests its potential role in addressing antibiotic resistance issues.

Comparison with Similar Compounds

Key Comparative Insights

Size and Bioactivity : Larger molecules like C28H30Cl2N2O3 often face reduced bioavailability but offer higher target selectivity compared to smaller analogs like Diclofenac.

Functional Group Impact : Chlorine atoms enhance lipid solubility, but additional oxygen/nitrogen groups in C28H30Cl2N2O3 may broaden its therapeutic scope.

Synthetic Complexity : C28H30Cl2N2O3’s synthesis likely requires multi-step halogenation and coupling reactions, increasing production costs relative to Chloramphenicol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.